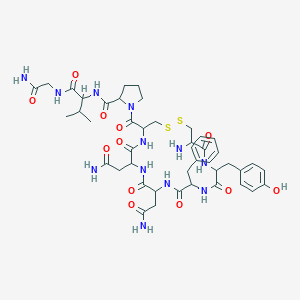
Galactosamine-4-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactosamine-4-phosphate (GalN4P) is a phosphorylated derivative of galactosamine, which is a monosaccharide. GalN4P is an important intermediate in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) that are essential components of extracellular matrix (ECM) and connective tissues in animals. GalN4P has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation.
Wirkmechanismus
Galactosamine-4-phosphate regulates cellular signaling and gene expression through several mechanisms. Galactosamine-4-phosphate activates the transcription factor NF-κB, which regulates the expression of several genes involved in inflammation and immune response. Galactosamine-4-phosphate also activates the protein kinase C (PKC) pathway, which regulates the activity of several enzymes involved in cellular metabolism. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the biosynthesis of GAGs and PGs.
Biochemical and Physiological Effects:
Galactosamine-4-phosphate has several biochemical and physiological effects. Galactosamine-4-phosphate regulates the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in cellular metabolism, including carbohydrate and lipid metabolism. Galactosamine-4-phosphate also regulates the activity of several transcription factors, including NF-κB, which regulates the expression of several genes involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Galactosamine-4-phosphate has several advantages and limitations for lab experiments. Galactosamine-4-phosphate is a stable compound that can be easily synthesized and purified. Galactosamine-4-phosphate is also a small molecule that can penetrate cell membranes and regulate cellular signaling and gene expression. However, Galactosamine-4-phosphate has limited solubility in water, which can affect its bioavailability and activity in cell culture experiments.
Zukünftige Richtungen
Galactosamine-4-phosphate research has several future directions. Galactosamine-4-phosphate can be used as a tool to study the regulation of cellular signaling and gene expression. Galactosamine-4-phosphate can also be used as a therapeutic target for the treatment of several diseases, including inflammation, cancer, and metabolic disorders. Future research should focus on the development of Galactosamine-4-phosphate analogs with improved bioavailability and activity in vivo. Future research should also focus on the identification of novel enzymes and pathways involved in the biosynthesis and metabolism of Galactosamine-4-phosphate.
Synthesemethoden
Galactosamine-4-phosphate can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The chemical synthesis of Galactosamine-4-phosphate involves the reaction of galactosamine with phosphoric acid in the presence of a catalyst. Enzymatic synthesis of Galactosamine-4-phosphate involves the use of enzymes such as UDP-glucose pyrophosphorylase and UDP-GalNAc pyrophosphorylase. Biosynthesis of Galactosamine-4-phosphate involves the conversion of UDP-GalNAc to Galactosamine-4-phosphate by the enzyme UDP-GalNAc 4-epimerase.
Wissenschaftliche Forschungsanwendungen
Galactosamine-4-phosphate has been extensively studied for its role in cellular signaling, gene expression, and metabolic regulation. Galactosamine-4-phosphate is involved in the biosynthesis of GAGs and PGs, which are essential components of ECM and connective tissues. Galactosamine-4-phosphate has been shown to regulate the expression of several genes involved in the biosynthesis of ECM and connective tissues. Galactosamine-4-phosphate also regulates the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
Eigenschaften
CAS-Nummer |
156586-97-9 |
|---|---|
Produktname |
Galactosamine-4-phosphate |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |
InChI-Schlüssel |
GAKVBLIQIVXARX-KCDKBNATSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Synonyme |
D-GalN-4-phosphate galactosamine-4-phosphate GalN-4-P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)